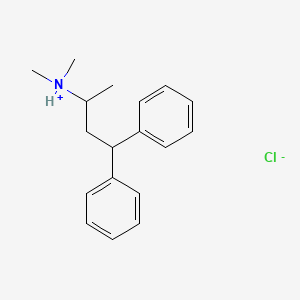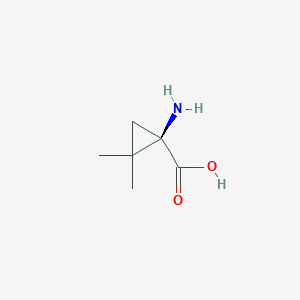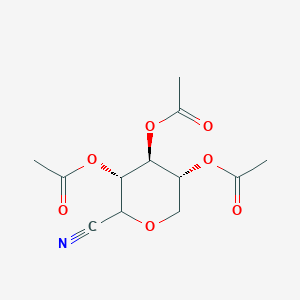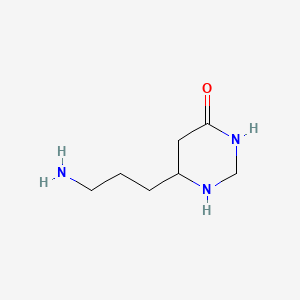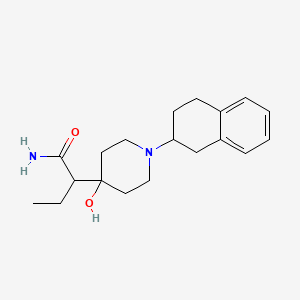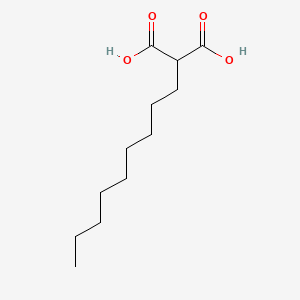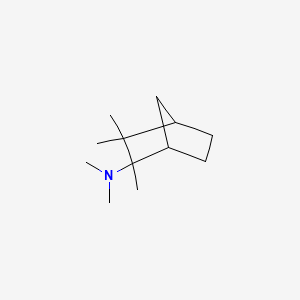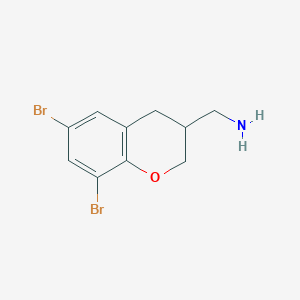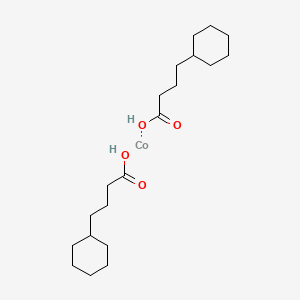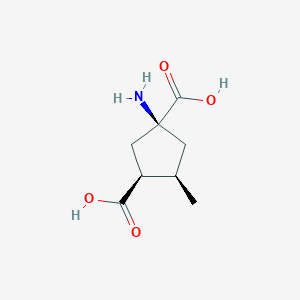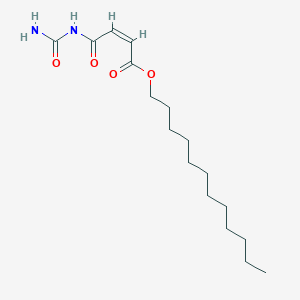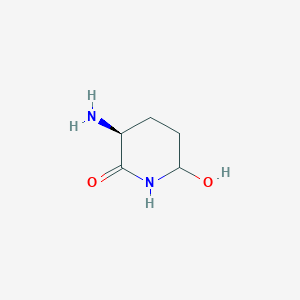
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) is a compound with significant importance in various scientific fields It is a derivative of piperidinone, characterized by the presence of amino and hydroxy groups at specific positions on the piperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) can be achieved through various synthetic routes. One common method involves the solid-phase total synthesis, which has been used to prepare similar compounds like the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A . This method typically involves the use of protected amino acids and coupling reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidinone compounds.
Applications De Recherche Scientifique
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism of action of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other critical processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-piperidinone: A related compound with similar structural features and chemical properties.
2-Amino-delta-Valerolactam:
Uniqueness
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(3S)-3-amino-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-4(8)7-5(3)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4?/m0/s1 |
Clé InChI |
MNZZKKFBIKYMGP-WUCPZUCCSA-N |
SMILES isomérique |
C1CC(NC(=O)[C@H]1N)O |
SMILES canonique |
C1CC(NC(=O)C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


